molecular formula C8H7ClN2OS B2614988 [(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile CAS No. 90110-16-0

[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile

Cat. No.: B2614988
CAS No.: 90110-16-0
M. Wt: 214.67
InChI Key: LTZVMDJHNHXDIK-UHFFFAOYSA-N
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Description

[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile is a chemical compound with the molecular formula C8H7ClN2OS. It is known for its unique structure, which includes an amino group, a chloro group, a methoxy group, and a sulfanyl group attached to a phenyl ring, along with a formonitrile group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile typically involves multiple steps. One common method includes the reaction of 4-amino-2-chloro-5-methoxyphenol with thiocyanate under specific conditions to introduce the sulfanyl group. The formonitrile group is then added through a subsequent reaction with a suitable nitrile source .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-chloro-5-methoxyphenol: Similar structure but lacks the sulfanyl and formonitrile groups.

    4-amino-2-chloro-5-methoxybenzonitrile: Similar structure but lacks the sulfanyl group.

    4-amino-2-chloro-5-methoxyphenyl sulfide: Similar structure but lacks the formonitrile group.

Uniqueness

[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile is unique due to the presence of both the sulfanyl and formonitrile groups, which confer distinct chemical and biological properties. These groups allow for a wider range of chemical reactions and interactions with biological targets, making this compound valuable in various research applications .

Properties

IUPAC Name

(4-amino-2-chloro-5-methoxyphenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-12-7-3-8(13-4-10)5(9)2-6(7)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZVMDJHNHXDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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